molecular formula C10H9FO3 B142021 6-Fluorochromane-2-carboxylic acid CAS No. 129050-20-0

6-Fluorochromane-2-carboxylic acid

Cat. No. B142021
M. Wt: 196.17 g/mol
InChI Key: ZNJANLXCXMVFFI-UHFFFAOYSA-N
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Description

6-Fluorochromane-2-carboxylic acid is a versatile and important organic compound with many applications in the pharmaceutical, agricultural, and industrial sectors . It has a molecular formula of C10H9FO3 and a molecular weight of 196.18 .


Synthesis Analysis

The synthesis of 6-Fluorochromane-2-carboxylic acid has been achieved using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . Another method involves the synthesis of 6-Fluorochromane-2-carboxylic acid from 6-Fluorochromone-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-Fluorochromane-2-carboxylic acid is represented by the SMILES string OC(C1CCC2=CC(F)=CC=C2O1)=O .


Chemical Reactions Analysis

The production of optically pure 6-Fluorochromane-2-carboxylic acids (FCCAs) with (S) and ®-configurations has been achieved by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively .


Physical And Chemical Properties Analysis

6-Fluorochromane-2-carboxylic acid is a solid substance . It has a melting point of 129.2-130.3 ºC and a predicted boiling point of 358.0±42.0 °C . Its density is predicted to be 1.364±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Stereochemistry

6-Fluorochromane-2-carboxylic acid has been synthesized and studied for its enantiomeric properties. The (R)- and (S)-6-fluorochromane-2-carboxylic acids were synthesized from p-fluorophenol, showcasing the potential for stereochemical applications and exploration in organic synthesis (Yang et al., 2005).

Biological Activities and Applications

Antibacterial Properties

Compounds derived from 6-fluorochromane-2-carboxylic acid have been synthesized and exhibited antibacterial activity. Specifically, the novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles displayed promising antibacterial effects against certain strains, such as Salmonella typhimurium, suggesting potential applications in antimicrobial therapy (Kumar et al., 2006).

Environmental and Ecological Insights

Biotransformation in Fungi

Studies have explored the biotransformation of related fluorotelomer alcohols by fungi, such as Phanerochaete chrysosporium. This indicates the ecological interactions and potential environmental fate of compounds related to 6-fluorochromane-2-carboxylic acid, contributing to our understanding of their behavior and transformation in natural settings (Tseng et al., 2014).

Impact on Bacterial Communities

The biodegradation of related fluorotelomer alcohols and its impact on microbial communities in sediments has been examined. This research sheds light on how such compounds and their degradation products influence the structure and dynamics of bacterial communities, providing insights into environmental impacts and biodegradation pathways (Wang et al., 2017).

Chemical Transformations and Reactions

Organolithium Reactions

The reactivity of organolithium reagents with compounds structurally related to 6-fluorochromane-2-carboxylic acid has been studied, indicating a rich chemistry and potential for further synthetic applications (Gohier et al., 2003).

Carbon Nanotube Functionalization

Carboxylic acid-functionalized carbon nanotubes prepared through reactions involving compounds similar to 6-fluorochromane-2-carboxylic acid have shown variable solubility in water, indicating potential applications in nanotechnology and materials science (Zeng et al., 2005).

Synthesis of Heterocyclic Compounds

Novel syntheses involving the 6-fluorochromane nucleus have led to the formation of heterocyclic compounds such as triazoles and thiazolidinones, indicating the versatility and potential of 6-fluorochromane-2-carboxylic acid in medicinal chemistry and drug design (Vekariya et al., 2014).

Safety And Hazards

The compound may be irritating to the skin, eyes, and respiratory system . Therefore, care should be taken to avoid inhalation, ingestion, or contact with skin . It is classified as Acute Tox. 4 Oral .

Future Directions

The production of FCCAs currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is an area of ongoing research and development .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209426
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochromane-2-carboxylic acid

CAS RN

99199-60-7, 129050-20-0
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Record name 6-Fluorochromane-2-carboxylic acid
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Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Record name 6-Fluorochromane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174
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Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Rupapra, M Chauhan, CB Sangani, M Afzal… - Journal of Fluorine …, 2023 - Elsevier
… β-blockers drug-based 6-fluorochromane-2-carboxylic acid 1 was used as starting material and was cyclized to 1,3,4-thiadiazole 2 using POCl 3 media. Acylation of the amino group of …
Number of citations: 0 www.sciencedirect.com
BB Yang, F Gao, YD Yang, R Wang, X Li, L Li - Molecules, 2023 - mdpi.com
… (S)-6-Fluorochromane-2-carboxylic acid (35) is commercially available and is the raw material for nebivolol [59]. Generally, optical rotatory dispersion (ORD) is considered more reliable …
Number of citations: 7 www.mdpi.com
X Sun - 2021 - scholar.archive.org
Aliphatic carboxylic acids exist widely in nature and serve as an attractive feedstock in organic synthesis because of their availability and stability. Simple fatty acids have a large …
Number of citations: 3 scholar.archive.org

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